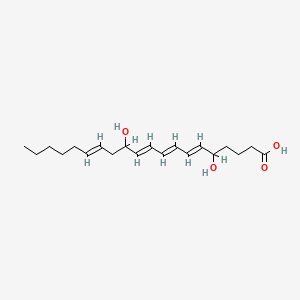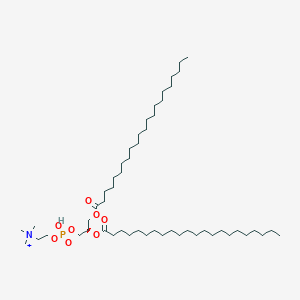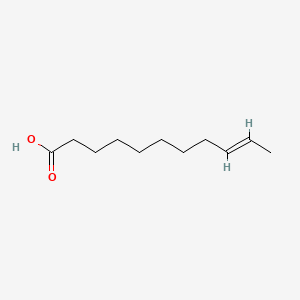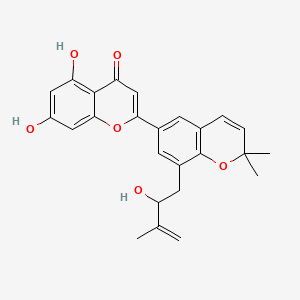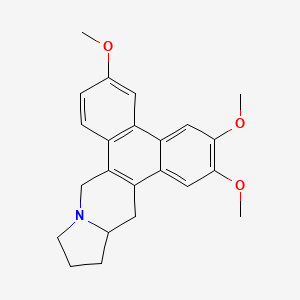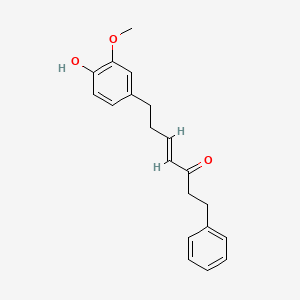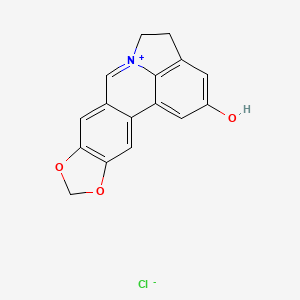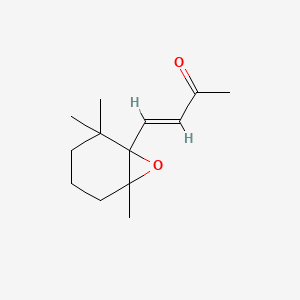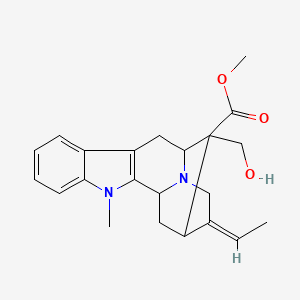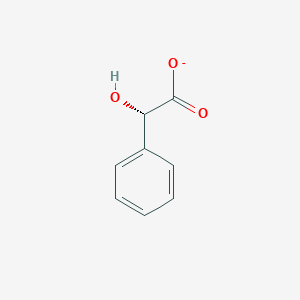
Hexahydridoferrate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexahydridoferrate(4-) is an iron hydride.
Scientific Research Applications
1. Hexahydridoferrate(4-) in Cancer Therapy Research
- Hexahydridoferrate(4-) and similar compounds have been explored in cancer therapy. For instance, studies on hexamethylmelamine (HMM), a compound undergoing clinical trials for about a decade, have shown wide activity in solid tumors, especially in ovarian cancer, lymphomas, and carcinoma of the cervix. These compounds are seen as promising due to their activity in various types of tumors and the potential lack of cross-resistance with alkylating agents (Legha, Slavik, & Carter, 1976).
2. Role in Chelating Treatments
- Studies have investigated compounds similar to hexahydridoferrate(4-) for their efficacy in chelating treatments, which are crucial in conditions like β‐thalassemia. These studies focus on therapeutic efficacy and potential side effects on the cardiac and hepatic systems, providing insights into safer and more effective treatment strategies (Peng et al., 2003).
3. Use in Theranostic Prodrugs
- The development of prodrugs for tumor-targeting treatment and imaging has incorporated principles related to hexahydridoferrate(4-). These studies highlight the need for nontoxic prodrugs activated by the tumor microenvironment, enhancing the specificity and efficacy of cancer treatments (Kong et al., 2016).
4. Neurological and Reproductive System Research
- Research on similar compounds has focused on their effects on the neurological and reproductive systems. For example, studies on hexafluoropropylene oxide dimer acid (GenX) examined its potential toxicities and impacts on sexual differentiation and reproductive development, providing important insights into environmental and health safety (Conley et al., 2019).
5. Antiviral Drug Studies
- The use of hexahydridoferrate(4-) and related compounds in antiviral drug studies has been explored. Such studies assess the effectiveness of drug combinations and their interactions in biological systems, contributing to the development of more effective antiviral therapies (Ding et al., 2013).
6. Environmental Health and Toxicology
- Research on compounds similar to hexahydridoferrate(4-) has also delved into environmental health and toxicology. Studies on hexabromocyclododecane (HBCD) have investigated its impact on metabolic disorders, linking its accumulation in adipose tissue to disruptions in lipid and glucose homeostasis. This research is vital for understanding the health implications of environmental contaminants (Yanagisawa et al., 2014).
properties
Molecular Formula |
FeH6-4 |
|---|---|
Molecular Weight |
61.89 g/mol |
IUPAC Name |
iron(4-) hexahydride |
InChI |
InChI=1S/Fe.6H/q-4;;;;;; |
InChI Key |
FEKHOXHYNHWTSH-UHFFFAOYSA-N |
SMILES |
[FeH6-4] |
Canonical SMILES |
[FeH6-4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




